molecular formula C7H2Br2FN B1410336 2,3-Dibromo-6-fluorobenzonitrile CAS No. 1805122-97-7

2,3-Dibromo-6-fluorobenzonitrile

Cat. No.: B1410336
CAS No.: 1805122-97-7
M. Wt: 278.9 g/mol
InChI Key: TVCNHHCDDRLISA-UHFFFAOYSA-N
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Description

2,3-Dibromo-6-fluorobenzonitrile is a useful research compound. Its molecular formula is C7H2Br2FN and its molecular weight is 278.9 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2,3-dibromo-6-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2FN/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCNHHCDDRLISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C#N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Strategic Importance of Polyhalogenated Benzonitriles

Polyhalogenated benzonitriles are a class of organic compounds that have found considerable utility in both organic synthesis and materials science. These molecules serve as versatile intermediates, primarily due to the presence of multiple halogen atoms and a nitrile group, which can be selectively functionalized.

In the realm of organic synthesis , these compounds are valuable precursors for creating a wide array of more complex molecules. The halogen atoms can participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, further expanding the synthetic possibilities. nih.govresearchgate.net This versatility makes polyhalogenated benzonitriles key components in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. nih.gov

In materials science , the incorporation of halogen atoms and nitrile groups into aromatic structures can significantly influence the electronic and physical properties of the resulting materials. The strong electron-withdrawing nature of these groups can be exploited to create electron-deficient π-systems, which are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to tune the properties of these materials by varying the number and position of the halogen substituents makes polyhalogenated benzonitriles attractive building blocks for the design of novel functional materials.

Electron Deficient Arenes: a Gateway to New Chemical Space

Electron-deficient arenes are aromatic rings that have a reduced electron density in their π-system, typically due to the presence of one or more electron-withdrawing groups. This electronic characteristic makes them fundamentally different from their electron-rich counterparts and endows them with unique reactivity.

As strategic building blocks, electron-deficient arenes are particularly valuable in several key areas of organic synthesis:

Nucleophilic Aromatic Substitution (SNAr): The reduced electron density of the aromatic ring makes it more susceptible to attack by nucleophiles. This allows for the displacement of leaving groups, such as halides, in SNAr reactions, providing a powerful method for the introduction of a wide range of functional groups.

Cross-Coupling Reactions: Electron-deficient arenes can act as excellent electrophilic partners in various transition metal-catalyzed cross-coupling reactions. This enables the formation of new bonds with a diverse array of coupling partners, including organoboron, organotin, and organozinc reagents.

Dearomatization Reactions: The electron-deficient nature of these arenes facilitates dearomatization reactions, where the aromaticity of the ring is disrupted to form more saturated, three-dimensional structures. This is a rapidly growing area of research, as it provides access to complex molecular scaffolds that are of interest in medicinal chemistry.

The strategic use of electron-deficient arenes allows chemists to access novel chemical space and construct molecules that would be difficult to synthesize using traditional methods.

The Promise of 2,3 Dibromo 6 Fluorobenzonitrile: Research Horizons

Direct Halogenation Strategies for Benzonitrile (B105546) Scaffolds

Direct halogenation approaches aim to introduce the bromine and fluorine atoms directly onto a benzonitrile ring system. However, achieving the specific 2,3-dibromo-6-fluoro substitution pattern through direct means is not straightforward.

The regioselectivity of electrophilic aromatic bromination is heavily influenced by the electronic nature of the substituents already present on the aromatic ring. For a substrate like 6-fluorobenzonitrile, the fluorine atom is an ortho-, para-director, while the nitrile group is a meta-director. This combination of directing effects makes the selective introduction of two bromine atoms at the 2- and 3-positions a significant challenge.

A more viable strategy involves the use of a directing group to control the position of bromination. For instance, an amino group, a powerful ortho- and para-director, can be used to guide the electrophilic substitution. A plausible synthetic route could commence with the bromination of 2-fluoro-5-aminobenzonitrile. The amino group in this precursor directs the incoming bromine to the ortho position (C3), yielding 2-bromo-3-amino-6-fluorobenzonitrile. This intermediate can then undergo further transformation to replace the amino group with a second bromine atom.

Various brominating agents can be employed for such transformations, with N-Bromosuccinimide (NBS) being a common choice for its milder reaction conditions compared to molecular bromine. The reaction conditions, including the choice of solvent and temperature, are critical for achieving high yields and minimizing the formation of side products.

An alternative approach involves the sequential introduction of the halogen atoms. This could theoretically involve the initial synthesis of a dibromobenzonitrile followed by a fluorination step. However, the selective fluorination of a dibrominated benzonitrile to achieve the desired 2,3-dibromo-6-fluoro isomer is synthetically challenging. Electrophilic fluorinating agents, such as Selectfluor, are available but their regioselectivity in such a complex system would need to be carefully controlled. nih.gov A more common approach is to start with a fluorinated precursor and then introduce the bromine atoms.

Precursor Synthesis and Functional Group Interconversions

Given the challenges of direct halogenation, the synthesis of this compound often relies on the preparation of a strategically substituted precursor, followed by functional group interconversions.

A key precursor for the synthesis of this compound is 2-Bromo-6-fluorobenzonitrile (B1362393). chemicalbook.com This compound can be synthesized from 2-Amino-6-fluorobenzonitrile (B142694) via a Sandmeyer reaction. chemicalbook.com In this reaction, the amino group is diazotized with sodium nitrite (B80452) in the presence of a hydrohalic acid (e.g., hydrobromic acid) and then displaced by a bromide ion, often with the aid of a copper(I) bromide catalyst.

Once 2-Bromo-6-fluorobenzonitrile is obtained, the next crucial step is the regioselective introduction of the second bromine atom at the C3 position. As direct bromination is not ideal, a multi-step approach is favored. This would involve the introduction of a directing group at the C3 position, followed by its conversion to a bromine atom.

A potential synthetic sequence is outlined below:

Nitration of 2-Bromo-6-fluorobenzonitrile to introduce a nitro group. The directing effects of the existing substituents would need to be carefully considered to achieve nitration at the C3 position.

Reduction of the nitro group to an amino group, yielding 3-Amino-2-bromo-6-fluorobenzonitrile.

Sandmeyer Reaction on 3-Amino-2-bromo-6-fluorobenzonitrile to replace the amino group with a bromine atom, affording the final product, this compound.

The following table summarizes a potential synthesis of the precursor 2-Bromo-6-fluorobenzonitrile:

StepStarting MaterialReagents and ConditionsProductYieldReference
12-Amino-6-fluorobenzonitrile1. NaNO₂, HBr, 0°C2. CuBr, 50°C2-Bromo-6-fluorobenzonitrile70% chemicalbook.com

The nitrile group is a versatile functional group in organic synthesis. chemicalbook.combiosynth.comresearchgate.net While in the context of this compound synthesis the nitrile group is typically present from the start, it's worth noting the common methods for its introduction. The Sandmeyer reaction can be used to convert an aniline (B41778) derivative into a benzonitrile using copper(I) cyanide. researchgate.net Another method is the dehydration of a primary amide, often using reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅). researchgate.net

The nitrile group itself can be transformed into other functional groups if needed. For example, it can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry offers advanced techniques that can improve the efficiency and selectivity of complex syntheses. While specific applications to this compound are not widely reported, techniques such as continuous flow chemistry and specialized catalysis are relevant.

Continuous flow photoreactions, for instance, have been successfully employed for benzylic brominations, offering better control over reaction parameters and minimizing byproduct formation. wuxiapptec.com The use of specific catalysts, such as zeolite-supported catalysts or metal-organic frameworks, can enhance the regioselectivity of electrophilic aromatic substitution reactions. medcraveonline.com These advanced methods have the potential to overcome some of the challenges associated with the synthesis of polysubstituted aromatic compounds like this compound.

Transition-Metal Catalyzed Routes for Halogenation and Cross-Coupling

The synthesis of halogenated aromatic compounds like this compound heavily relies on transition-metal catalysis, which offers efficient and selective methods for introducing halogen atoms and forming carbon-carbon or carbon-heteroatom bonds. nih.gov Palladium, in particular, is a versatile catalyst for C-H fluorination and for cross-coupling reactions that can form the nitrile group. nih.gov

Transition-metal-catalyzed methods provide a powerful toolkit for constructing fluorinated organic molecules. nih.gov For instance, palladium-catalyzed fluorination can be achieved using electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI). nih.gov The mechanism often involves the formation of a reactive Pd(IV)-F complex that can then fluorinate the aromatic ring. nih.gov Similarly, transition metals can catalyze bromination reactions. The development of these catalytic systems is crucial for overcoming the challenges associated with direct halogenation, which can lack selectivity.

Recent advancements have focused on expanding the scope and efficiency of these reactions. rsc.org The use of transition metals allows for transformations under milder conditions and with greater functional group tolerance compared to traditional methods. rsc.org For the synthesis of a polyhalogenated benzonitrile, a strategic sequence of catalyzed halogenations and a final cyanation step, often a palladium-catalyzed cross-coupling, would be a plausible route.

Table 1: Examples of Transition-Metal Catalyzed Systems for Halogenation

Catalyst System Halogenating Agent Application Reference
Palladium / NFSI Electrophilic Fluorine Source Aromatic C-H Fluorination nih.gov
Copper / gem-bromofluoroalkenes Bromine/Fluorine Source α-fluoroalkenylation rsc.org

One-Pot Synthesis Approaches for Multifunctional Benzonitriles

One-pot synthesis represents a highly efficient strategy for constructing complex molecules like multifunctional benzonitriles from simpler starting materials in a single reaction vessel. rsc.orgnih.gov This approach minimizes the need for intermediate purification steps, thereby saving time, resources, and reducing waste. tsijournals.com By combining multiple reaction steps, such as halogenation and cyanation, into a continuous sequence, one-pot methods offer a streamlined pathway to polysubstituted aromatic compounds. rsc.org

The key to a successful one-pot synthesis is the compatibility of reagents and reaction conditions for each step. rsc.org For example, a process could be designed where an initial halogenation of a fluorinated benzene (B151609) derivative is followed by the introduction of a second halogen and finally a cyanation reaction, all without isolating the intermediates. nih.govacs.org Such strategies are increasingly employed in the synthesis of pharmaceuticals and other high-value chemicals. youtube.com The development of novel catalytic systems is often integral to the success of these one-pot reactions. tsijournals.com

| Simplicity | Simplifies experimental setup and execution. |

Flow Chemistry Applications in Bromofluorobenzonitrile Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of halogenated compounds like bromofluorobenzonitriles. researchgate.net This technology provides precise control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing highly exothermic or hazardous reactions like halogenations. researchgate.netrsc.org

The enhanced heat and mass transfer in microreactors used for flow synthesis leads to faster reaction rates and often higher yields. researchgate.net This level of control can be instrumental in achieving the desired selectivity in polyhalogenation, minimizing the formation of unwanted byproducts. Furthermore, flow chemistry is inherently safer and more scalable than traditional batch methods. researchgate.net The ability to integrate multiple reaction and purification steps into a continuous modular system makes it a powerful tool for modern organic synthesis. rsc.org

Table 3: Comparison of Flow Chemistry and Batch Processing

Parameter Flow Chemistry Batch Processing
Safety Enhanced due to small reaction volumes and superior heat dissipation. Higher risk with large volumes of hazardous reagents.
Scalability Easily scalable by running the system for longer periods. Scaling up can be complex and change reaction outcomes.
Control Precise control over temperature, pressure, and stoichiometry. Less precise control, potential for temperature/concentration gradients.

| Efficiency | Often higher yields and faster reactions. researchgate.net | Can be slower with lower yields due to inefficiencies. |

Chemo- and Regioselectivity in Polyhalogenated Systems

Achieving the specific substitution pattern of this compound requires a deep understanding and control of chemo- and regioselectivity. In a molecule with multiple potential reaction sites, chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity refers to the preferential formation of one constitutional isomer over another. nih.govnih.gov

Steric and Electronic Influences on Substitution Patterns

The substitution pattern on an aromatic ring is governed by the electronic properties and steric bulk of the substituents already present. lumenlearning.comopenstax.org These factors determine the position of subsequent electrophilic aromatic substitution reactions. youtube.com

Electronic Effects : Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing). lumenlearning.com Activating groups increase the nucleophilicity of the benzene ring and typically direct incoming electrophiles to the ortho and para positions. Deactivating groups decrease the ring's reactivity and, with the exception of halogens, direct incoming electrophiles to the meta position. libretexts.org

Steric Effects : The physical size of a substituent can hinder attack at adjacent (ortho) positions, making the para position more accessible. youtube.com

In the context of synthesizing this compound, the directing effects of the nitrile (-CN), fluoro (-F), and bromo (-Br) groups are critical. The nitrile group is strongly deactivating and a meta-director. openstax.org Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation formed during ortho or para attack. openstax.orglibretexts.org The synthesis of the target molecule must navigate the competing influences of these groups.

Table 4: Directing Effects of Relevant Functional Groups

Functional Group Electronic Effect Directing Influence
Nitrile (-CN) Deactivating (Inductive & Resonance) meta
Fluoro (-F) Deactivating (Inductive), Donating (Resonance) ortho, para
Bromo (-Br) Deactivating (Inductive), Donating (Resonance) ortho, para

Control of Multiple Halogenation Events

Controlling the introduction of multiple halogen atoms onto a single aromatic ring is a significant synthetic challenge. pressbooks.pub The presence of one halogen influences the reactivity of the ring towards further halogenation. libretexts.org

In base-promoted halogenations, the introduction of a halogen increases the acidity of the remaining alpha-hydrogens (in the case of ketones) or can influence the electron density of the aromatic ring, often making subsequent halogenations faster and harder to control. pressbooks.publibretexts.org This can lead to over-halogenation.

Conversely, under acidic conditions, it is sometimes possible to achieve mono-halogenation because the first halogen's introduction deactivates the ring towards further electrophilic attack. pressbooks.publibretexts.org Therefore, to achieve a specific di-bromo substitution in the presence of a fluorine atom and a nitrile group, careful control of reaction conditions is paramount. This includes the choice of halogenating agent, catalyst, solvent, temperature, and stoichiometry of the reagents. The synthesis of this compound would likely involve a multi-step process where halogens are introduced sequentially under carefully optimized conditions to ensure the correct regiochemistry and to prevent the formation of undesired isomers or over-halogenated products.

Mechanistic Pathways of Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Benzonitriles

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.orgyoutube.com In fluorinated benzonitriles, the fluorine atom, being the most electronegative halogen, and the strongly electron-withdrawing nitrile group (-CN) activate the aromatic ring towards nucleophilic attack. nih.gov The SNAr mechanism generally proceeds through a two-step addition-elimination pathway. libretexts.orgchadsprep.com

The first step, which is typically rate-determining, involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, a halogen). libretexts.orguci.edu This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized across the aromatic system and is further stabilized by the electron-withdrawing substituents. libretexts.orgyoutube.com

In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org For polyhalogenated benzonitriles like this compound, the regioselectivity of the substitution depends on the relative activation provided by the substituents and the nature of the nucleophile. The fluorine atom, due to its high electronegativity, is often the preferred leaving group in SNAr reactions of polyfluoroarenes. nih.gov Research on related polyfluoroarenes has shown that substitution often occurs at the para-position to a strong activating group. nih.gov In the case of pentafluorobenzonitrile, reactions can yield complex mixtures of ortho- and para-substituted products, indicating the high reactivity of such systems. nih.gov

Electrophilic Aromatic Substitution (EAS) Dynamics on Brominated Benzonitrile Derivatives

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives, involving the replacement of a hydrogen atom with an electrophile. lumenlearning.combyjus.com The mechanism involves the attack of the aromatic π-system on a strong electrophile to form a resonance-stabilized carbocation known as a Wheland intermediate or arenium ion. uci.edulumenlearning.com The loss of a proton from this intermediate restores the aromatic system. uci.edulumenlearning.com

In brominated benzonitrile derivatives, the substituents on the ring dictate the rate and regioselectivity of the reaction. Halogens, such as bromine, are deactivating yet ortho-, para-directing. uci.edulibretexts.org Their deactivating nature stems from their electron-withdrawing inductive effect, which makes the ring less nucleophilic. libretexts.org However, they can stabilize the arenium ion intermediate through resonance by donating a lone pair of electrons, directing the incoming electrophile to the ortho and para positions. libretexts.org

The nitrile group (-CN) is a strong deactivating group due to its powerful electron-withdrawing inductive and resonance effects. libretexts.org It directs incoming electrophiles to the meta position. libretexts.orgyoutube.com In a molecule like this compound, the combined effects of the two bromine atoms, the fluorine atom, and the nitrile group would render the ring highly deactivated towards electrophilic attack. Any potential EAS reaction would be slow and require harsh conditions. libretexts.org The directing effects of the substituents would also be in competition, likely leading to a mixture of products.

Palladium-Catalyzed Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and are widely used in organic synthesis. libretexts.orgnih.gov

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.orgnih.gov This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

For a substrate like this compound, the two bromine atoms provide reactive sites for Suzuki-Miyaura coupling. The general reactivity order for halides in palladium-catalyzed couplings is I > Br > Cl > F. libretexts.org Therefore, the bromine atoms would be expected to react selectively over the fluorine atom. In cases of di- or poly-halogenated substrates, regioselectivity can often be achieved. For compounds with two different halide substituents, the more reactive halide typically undergoes coupling first. libretexts.org For substrates with identical halides, the more electrophilic site may exhibit preferential reactivity. libretexts.org The development of efficient catalysts, such as those incorporating bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), has expanded the scope of Suzuki-Miyaura reactions to include less reactive halides and challenging substrates. nih.govlibretexts.org

Table 1: Selected Examples of Suzuki-Miyaura Coupling Conditions This table presents generalized conditions and is not specific to this compound, for which specific experimental data was not found in the search results. The data is illustrative of typical conditions for aryl bromides.

CatalystLigandBaseSolventTemperature
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100 °C
Pd₂(dba)₃XPhosK₃PO₄Dioxane100 °C
CataXCium A Pd G3NoneK₂CO₃THF/H₂O80 °C

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org It is a crucial method for synthesizing arylalkynes and conjugated enynes. libretexts.orgwikipedia.org The reaction is typically carried out under mild, basic conditions. wikipedia.org Similar to the Suzuki coupling, the reactivity of the halide in this compound would be at the bromine positions. Copper-free Sonogashira protocols have also been developed to avoid issues like alkyne homocoupling. nih.govnih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for vinylation of aryl halides. mdpi.com The reaction typically proceeds with high trans-selectivity. organic-chemistry.org For this compound, the bromine atoms would be the reactive sites for Heck coupling. The chemoselectivity in dihaloarenes can sometimes be controlled by tuning the reaction conditions. beilstein-journals.org

Nitrile Group Transformations and Cyclization Reactions

The nitrile group is a versatile functional group in organic synthesis, capable of undergoing various transformations. researchgate.net

The nitrile group is a valuable precursor for the synthesis of nitrogen-containing heterocycles. researchgate.netlongdom.org It can be transformed into other functional groups such as amines, carboxylic acids, and aldehydes, which can then be utilized in cyclization reactions. researchgate.netlibretexts.org

Reduction: The nitrile group can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄). libretexts.org This amine can then participate in cyclization reactions to form various heterocyclic systems.

Hydrolysis: Acidic or basic hydrolysis of the nitrile group yields a carboxylic acid, which is another key functional group for heterocycle synthesis. libretexts.org

Cycloaddition: The nitrile group can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides, to form tetrazoles. researchgate.net

Nucleophilic Addition: The electrophilic carbon atom of the nitrile group can be attacked by nucleophiles. Intramolecular nucleophilic attack from a suitably positioned group can lead to the formation of heterocyclic rings. longdom.org For instance, the reaction of α,β-unsaturated nitriles with various nucleophiles is a common strategy for synthesizing heterocycles like thiophenes and imidazoles. longdom.org

In the context of this compound, the nitrile group could be used as a synthetic handle to build more complex heterocyclic structures after initial modification of the aryl halide moieties. For example, a cross-coupling reaction could introduce a substituent that could then react with the nitrile group in a subsequent cyclization step.

Exploration of C-CN Bond Activation Processes

The activation and subsequent functionalization of the C–CN bond in aryl nitriles is a challenging yet powerful transformation in organic chemistry. acs.org Traditionally, the cyano group is utilized for transformations like reduction to amines or hydrolysis to carboxylic acids, while the C-CN bond itself is considered inert. snnu.edu.cnncert.nic.in However, the advent of transition-metal catalysis has provided pathways to cleave this stable bond, enabling novel synthetic strategies. researchgate.netsnnu.edu.cn

For a molecule like this compound, C-CN bond activation would likely be mediated by a transition metal complex, such as those involving nickel, rhodium, or palladium. snnu.edu.cndntb.gov.ua The general mechanism often involves the oxidative addition of the C-CN bond to a low-valent metal center. acs.org

Key Mechanistic Steps in Metal-Catalyzed C-CN Activation:

Coordination: The process typically begins with the coordination of the nitrile's nitrogen atom or the aromatic π-system to the metal catalyst. snnu.edu.cnacs.org

Oxidative Addition: The metal center then inserts into the C-CN bond, forming an organometallic intermediate. For instance, a Nickel(0) complex can insert to form a Ni(II) species. acs.orgresearchgate.net

Functionalization/Reductive Elimination: This intermediate can then undergo various reactions, such as cross-coupling with other reagents, before reductive elimination regenerates the catalyst and yields the final product. researchgate.net

The presence of electron-withdrawing groups, such as the two bromine atoms and the fluorine atom on the benzonitrile ring, is expected to influence the electronic properties of the C-CN bond. Hammett plot analyses on substituted benzonitriles have shown that electron-withdrawing substituents facilitate the oxidative addition step by creating a more electrophilic ipso-carbon, which favors the buildup of negative charge at this position in the transition state. acs.org

Lewis acids have also been shown to play a crucial role in C-CN bond activation. researchgate.net They can coordinate to the nitrogen atom of the nitrile, which can dramatically accelerate the rate of C-CN cleavage by stabilizing the resulting cyanide ligand on the metal center. researchgate.netutexas.edu This effect is particularly notable in nickel-catalyzed systems. researchgate.net

Table 1: General Modes of Transition Metal-Mediated C-CN Bond Activation

Activation Mode Description Typical Metals Reference
Oxidative Addition The metal center inserts directly into the C-CN bond, leading to a higher oxidation state. Ni, Pd, Rh snnu.edu.cnacs.org
Lewis Acid Assistance A Lewis acid coordinates to the nitrile nitrogen, facilitating cleavage by the metal. Ni, Pd, Pt researchgate.netutexas.edu
σ-Bond Metathesis Involves the exchange of ligands without a change in the metal's oxidation state. Rh snnu.edu.cn

Radical Pathways and Electrochemical Behavior of Halogenated Benzonitriles

The presence of multiple halogen atoms on the benzonitrile ring opens up avenues for radical chemistry and distinct electrochemical behavior. These pathways often involve single-electron transfer (SET) processes to generate radical intermediates.

The electrochemical reduction of halogenated aromatic compounds has been systematically studied. researchgate.net For halogenated benzonitriles, the initial step is typically the reversible formation of an anion radical upon accepting an electron. acs.org The stability and subsequent reaction pathways of this anion radical are highly dependent on the nature and position of the halogen substituents.

The general process can be described as:

Formation of Radical Anion: The aromatic nitrile (ArX) accepts an electron to form a radical anion (ArX•⁻). ArX + e⁻ ⇌ ArX•⁻

Halide Cleavage: The radical anion can then undergo cleavage of the carbon-halogen bond to release a halide ion (X⁻) and form an aryl radical (Ar•). ArX•⁻ → Ar• + X⁻

Further Reactions: The resulting aryl radical can abstract a hydrogen atom from the solvent or be further reduced to an anion, which is then protonated to yield the dehalogenated product. researchgate.net

Studies on halogenated benzonitriles have shown that the ease of reduction and the rate of halide loss from the radical anion are influenced by the halogen's identity (I > Br > Cl). acs.org In the case of this compound, the C-Br bonds would be expected to be more susceptible to reductive cleavage than the C-F bond. The position of the halogens also plays a critical role, affecting the stability of the radical anion and the kinetics of halide expulsion. acs.org

The cyano group itself can act as a radical acceptor in cascade reactions, providing a route to construct complex carbocyclic and heterocyclic structures. rsc.org While direct photolysis can generate carbon-centered radicals from halogenated phenols, similar radical formations could be envisioned for halogenated benzonitriles under specific conditions. nih.gov The interaction of these molecules with photogenerated radicals or their own radical cations can lead to complex reaction cascades. nih.govresearchgate.net

Table 2: Electrochemical Reduction Properties of Selected Halogenated Aromatics

Compound Reduction Potential (E½ vs. SCE in CH₃CN) Cleavage Product Reference
Bromobenzene -2.33 V Benzene researchgate.net
1-Bromonaphthalene -2.18 V Naphthalene researchgate.net
2-Bromonaphthalene -2.25 V Naphthalene researchgate.net
9-Bromoanthracene -1.70 V Anthracene researchgate.net

Note: This table presents data for representative bromo-aromatic compounds to illustrate general trends. Specific data for this compound is not available in the cited literature, but its behavior would be influenced by the combined electronic effects of its substituents.

Derivatization Strategies and Applications As a Synthetic Building Block

Construction of Advanced Aromatic and Heteroaromatic Systems

The multiple reactive sites on 2,3-Dibromo-6-fluorobenzonitrile, particularly the two carbon-bromine bonds, serve as ideal handles for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the creation of carbon-carbon and carbon-heteroatom bonds, facilitating the assembly of intricate molecular frameworks from simpler precursors.

The combination of halogen and nitrile functionalities in this compound provides a platform for constructing fused heterocyclic systems, which are common cores in pharmacologically active compounds. nih.gov The general strategy involves an initial substitution or coupling reaction at one of the bromine positions, followed by a cyclization reaction that incorporates the nitrile group.

For instance, substitution of the C2- or C3-bromine with a nucleophile containing a secondary reactive site can initiate an intramolecular cyclization. Reaction with a binucleophile, such as hydrazine or a substituted aniline (B41778), can lead to the formation of fused pyrazole, pyridine, or pyrimidine rings, depending on the nature of the reactant and the reaction conditions. The nitrile group can participate directly in the cyclization or be chemically modified in a prior step to facilitate ring closure. This sequential functionalization and cyclization approach is a powerful method for generating novel bicyclic and polycyclic heteroaromatic compounds. nih.gov

Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille-Migita reactions are exceptionally effective for forming new carbon-carbon bonds, particularly in the synthesis of biaryl and oligoaryl structures. wikipedia.orgrsc.orgyoutube.commdpi.com In this compound, the carbon-bromine bonds are significantly more reactive in these transformations than the more robust carbon-fluorine bond. researchgate.netmdpi.com This reactivity difference allows for the selective coupling at the C2 and C3 positions.

By carefully selecting catalysts, ligands, and reaction conditions, it is possible to achieve either mono-arylation or di-arylation. Sequential coupling reactions, where the two bromine atoms are substituted in separate steps with different aryl groups, can be achieved by exploiting potential minor differences in reactivity between the C2 and C3 positions or by using stoichiometrically controlled amounts of the coupling partner. This stepwise approach enables the controlled, asymmetric synthesis of complex oligoaryl systems from a single starting scaffold.

Table 1: Representative Palladium-Catalyzed Biaryl Synthesis

Coupling Reaction Reagents Catalyst/Conditions Product Type
Suzuki-Miyaura Arylboronic acid (Ar-B(OH)₂) or ester Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) 2-Aryl-3-bromo-6-fluorobenzonitrile or 2,3-Diaryl-6-fluorobenzonitrile

Introduction of Diverse Functional Groups

The differential reactivity of the halogen atoms and the chemical versatility of the nitrile group allow this compound to be selectively functionalized, introducing a wide array of chemical moieties to the aromatic core.

The introduction of new functional groups can be achieved through two primary pathways: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org

Palladium-Catalyzed Reactions: As discussed previously, the C-Br bonds are the primary sites for reactions like Suzuki, Stille, Buchwald-Hartwig amination, and Sonogashira coupling. wikipedia.orgnih.gov This allows for the introduction of aryl, alkyl, amino, and alkynyl groups, respectively, with high selectivity over the C-F bond.

Nucleophilic Aromatic Substitution (SNAr): The powerful electron-withdrawing effect of the nitrile group activates the aromatic ring for SNAr. libretexts.orgnih.gov This activation is most pronounced at the ortho (C2-Br, C6-F) and para positions. In SNAr reactions, fluoride is often a superior leaving group compared to bromide. youtube.com This suggests that under appropriate SNAr conditions (e.g., strong nucleophiles like alkoxides, thiolates, or amines in a polar aprotic solvent), the fluorine atom at C6 could be preferentially displaced. The bromine at C2 is also activated, but the C3-bromine, being meta to the nitrile, is significantly less reactive towards nucleophilic attack. libretexts.org This differential reactivity provides an orthogonal strategy to palladium catalysis for functionalizing the ring.

Table 2: Comparative Reactivity of Halogen Positions

Position Halogen Likely Reaction Type Relative Reactivity Potential Products
C2 Bromine Pd-Catalyzed Coupling High C-C, C-N, C-S bond formation
C2 Bromine SNAr Moderate (activated by ortho -CN) Substitution with Nu:-
C3 Bromine Pd-Catalyzed Coupling High C-C, C-N, C-S bond formation
C3 Bromine SNAr Low (meta to -CN) Unreactive
C6 Fluorine SNAr High (activated by ortho -CN, good leaving group) Substitution with Nu:-

The nitrile group itself is a versatile functional handle that can be converted into several other important chemical moieties. researchgate.net These transformations are typically performed after modifications at the halogen positions, as the reagents used can be sensitive.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding a substituted benzoic acid derivative.

Reduction: The nitrile can be reduced to a primary amine (a benzylamine derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Addition of Organometallics: Grignard or organolithium reagents can add to the electrophilic carbon of the nitrile to form, after hydrolysis of the intermediate imine, a ketone.

Table 3: Key Transformations of the Nitrile Group

Transformation Reagents Resulting Functional Group
Hydrolysis H₃O⁺ or OH⁻, heat Carboxylic Acid (-COOH)
Reduction 1. LiAlH₄, 2. H₂O or H₂, Pd/C Primary Amine (-CH₂NH₂)

Design and Synthesis of Molecular Scaffolds for Chemical Exploration

The array of selective and orthogonal chemical transformations that can be performed on this compound makes it an exemplary molecular scaffold for chemical exploration, particularly in the fields of medicinal chemistry and materials science. mdpi.com A scaffold is a core molecular structure from which a large library of related compounds can be synthesized.

Starting from this single compound, chemists can systematically and combinatorially vary the substituents at four distinct points of the molecule: the C2 position (via Pd-coupling or SNAr), the C3 position (via Pd-coupling), the C6 position (via SNAr), and the nitrile group (via hydrolysis, reduction, etc.). This capability allows for the rapid generation of a large number of structurally diverse analogues. Such a library of compounds can then be screened for biological activity against various therapeutic targets or evaluated for desirable physical properties (e.g., fluorescence, conductivity) in materials science applications. The use of this compound as a starting scaffold thus provides an efficient and powerful route to discovering novel and functional molecules.

Versatility in Medicinal Chemistry Research and Chemical Biology (excluding specific medical claims)

The strategic placement of two bromine atoms and a fluorine atom on the benzonitrile (B105546) scaffold endows "this compound" with a high degree of versatility as a synthetic building block in medicinal chemistry and chemical biology. The distinct electronic environment and steric accessibility of each substituent allow for a range of selective chemical modifications. This enables the generation of diverse molecular libraries for screening and the synthesis of complex target molecules. The primary utility of this compound lies in its capacity to undergo various modern cross-coupling and nucleophilic substitution reactions, which are fundamental to the construction of novel molecular architectures.

The differential reactivity of the C-Br and C-F bonds is a key feature of this molecule. Carbon-bromine bonds are generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than carbon-fluorine bonds. This reactivity difference allows for selective functionalization at the bromine-substituted positions. Furthermore, the electronic influence of the nitrile and fluorine substituents can direct the regioselectivity of these transformations.

Potential Derivatization Strategies

The derivatization of "this compound" can be strategically planned to introduce a variety of functional groups, leading to a wide array of molecular scaffolds. The primary strategies for its derivatization are centered around well-established and powerful synthetic methodologies.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the aryl bromide with an organoboron reagent. nih.gov This is a widely used method to introduce new aryl, heteroaryl, or alkyl groups. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines to the aromatic ring. wikipedia.orgepa.govorganic-chemistry.org This is a critical transformation in medicinal chemistry, as the amino group is a key pharmacophore in many biologically active molecules.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitrile group and the fluorine atom can activate the aromatic ring for nucleophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com While C-F bonds are generally strong, in electron-deficient aromatic systems, fluorine can act as a leaving group. libretexts.org This allows for the introduction of nucleophiles such as alkoxides, thiolates, and amines.

The following interactive data table summarizes the potential derivatization strategies for "this compound".

Reaction Type Reactive Site(s) Reagent/Catalyst System (Example) Potential Introduced Functional Group Resulting Molecular Scaffold
Suzuki-Miyaura CouplingC2-Br, C3-BrArylboronic acid / Pd catalystAryl, HeteroarylBiphenyls, Aryl-heteroaryl systems
Buchwald-Hartwig AminationC2-Br, C3-BrAmine / Pd catalystPrimary/Secondary AminoAnilines, N-Aryl heterocycles
Nucleophilic Aromatic SubstitutionC6-FNucleophile (e.g., R-OH, R-SH)Alkoxy, ThioetherSubstituted benzonitriles

Applications as a Synthetic Building Block

The ability to selectively functionalize "this compound" at multiple positions makes it a valuable precursor for the synthesis of complex and diverse molecular libraries for drug discovery programs. The resulting scaffolds can be further elaborated to generate compounds with potential for various biological investigations.

In the context of chemical biology, this building block can be utilized in the synthesis of chemical probes and labeled molecules. For instance, the sequential and selective nature of the derivatization reactions allows for the introduction of reporter groups, such as fluorophores or affinity tags, at specific positions on the molecule. These probes can then be used to study biological processes, identify protein targets, and elucidate mechanisms of action without making specific medical claims.

The following table outlines the potential applications of "this compound" as a synthetic building block in research.

Application Area Synthetic Utility Potential Outcome
Medicinal ChemistryPrecursor for diverse molecular scaffoldsGeneration of compound libraries for high-throughput screening
Chemical BiologySynthesis of chemical probesDevelopment of tools for studying biological systems
Materials ScienceBuilding block for functional organic materialsCreation of novel materials with specific electronic or optical properties

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2,3-Dibromo-6-fluorobenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, potentially supplemented by multi-dimensional techniques, would be required for a complete structural assignment.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons. The substitution pattern of the benzene (B151609) ring dictates the chemical shifts and coupling patterns of these protons. The electron-withdrawing effects of the nitrile (-CN), fluorine (-F), and bromine (-Br) substituents will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm).

The two protons are in different chemical environments and are expected to show a doublet of doublets splitting pattern due to coupling to each other (ortho-coupling, ³JHH) and to the fluorine atom (³JHF and ⁴JHF). The proton at position 4 will likely be coupled to the fluorine at position 6 with a meta-coupling constant (⁴JHF), while the proton at position 5 will exhibit a larger ortho-coupling to the fluorine (³JHF).

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-4 7.60 - 7.80 dd ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 5-7 Hz

¹³C NMR for Carbon Backbone Elucidation

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. It is expected to show seven distinct signals, one for each of the seven carbon atoms in the molecule, unless accidental overlap occurs. The chemical shifts of the carbon atoms are influenced by the attached substituents. The carbon atom of the nitrile group (C≡N) is expected to appear in the range of 115-120 ppm. The carbon atoms directly bonded to the electronegative fluorine and bromine atoms will have their chemical shifts significantly affected. The carbon attached to the fluorine will also exhibit a large one-bond coupling constant (¹JCF).

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (JCF, Hz)
C1 (-CN) 95 - 100 ~²JCF ≈ 3-5 Hz
C2 (-Br) 115 - 120 -
C3 (-Br) 120 - 125 -
C4 130 - 135 ~⁴JCF ≈ 1-3 Hz
C5 128 - 133 ~³JCF ≈ 15-20 Hz
C6 (-F) 160 - 165 ¹JCF ≈ 240-260 Hz

¹⁹F NMR for Fluorine Chemical Environment and Coupling Interactions

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift will be indicative of the electronic environment around the fluorine atom. The signal is anticipated to be a doublet of doublets due to coupling with the two neighboring aromatic protons (H-5 and H-4). The ortho coupling (³JFH) to H-5 is expected to be larger than the meta coupling (⁴JFH) to H-4.

Table 3: Predicted ¹⁹F NMR Data for this compound

Atom Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)

Multi-Dimensional NMR Techniques for Complex Structure Assignment

In cases of spectral overlap or for unambiguous assignment of signals, multi-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the coupling relationship between the two aromatic protons (H-4 and H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the C-4 and C-5 signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). It would be crucial for assigning the quaternary carbons (C-1, C-2, C-3, and C-6) by observing their correlations with the aromatic protons. For instance, correlations between H-4 and C-2, C-3, C-5, and C-6 would be expected.

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This could provide through-space correlation information, confirming the proximity of the fluorine atom to the H-5 proton.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The most prominent of these would be the stretching vibration of the nitrile group (C≡N). Other key vibrations include the C-F stretch, C-Br stretches, aromatic C-H stretching, and aromatic C=C stretching.

Table 4: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium to Weak
C≡N Stretch 2240 - 2220 Strong
Aromatic C=C Stretch 1600 - 1450 Medium to Strong
C-F Stretch 1250 - 1000 Strong
C-Br Stretch 700 - 500 Medium to Strong

Table 5: List of Compounds Mentioned

Compound Name

Electronic Spectroscopy for Excited State Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). These transitions are typically of the π → π* type, originating from the π-electron system of the benzene ring.

While specific UV-Vis absorption maxima for this compound are not detailed in available literature, studies on related fluorobenzonitriles provide insight. For example, the S₁ ← S₀ transition origin for 2-fluorobenzonitrile (B118710) was precisely determined to be at 36,028 cm⁻¹ (approximately 277.6 nm). sxu.edu.cnnih.gov The presence of two bromine atoms on the ring of this compound is expected to cause a bathochromic (red) shift in the absorption bands compared to simpler fluorobenzonitriles due to the electron-donating and heavy-atom effects of bromine.

For a highly detailed understanding of excited and cationic states, sophisticated techniques like Resonance-Enhanced Multi-Photon Ionization (REMPI) and Mass-Analyzed Threshold Ionization (MATI) spectroscopy are employed. sxu.edu.cnresearchgate.net These methods offer exceptional resolution for measuring vibrational features of the first electronic excited state (S₁) and the cationic ground state (D₀). nih.gov

A REMPI experiment involves resonantly exciting a molecule to an intermediate electronic state (S₁) with one photon, followed by ionization with a second photon. MATI spectroscopy is a high-resolution technique that provides information on the vibrational levels of the molecular ion by ionizing molecules in long-lived high Rydberg states just below the ionization threshold. researchgate.net

Studies on 2-fluorobenzonitrile (2FBN) and 3-fluorobenzonitrile (B1294923) (3FBN) have successfully used these techniques to determine their precise excitation and adiabatic ionization energies. nih.gov For 2FBN, the S₁ state origin was found at 36,028 cm⁻¹, and its adiabatic ionization energy was measured as 78,650 cm⁻¹. sxu.edu.cnnih.gov The resulting MATI spectra revealed numerous active vibrational modes in the cationic ground state, which were assigned with the aid of Franck-Condon simulations based on DFT calculations. sxu.edu.cnnih.gov This combined experimental and theoretical approach allows for a detailed characterization of the molecular geometry and vibrational potentials in the excited and ionic states. researchgate.net Although data for this compound is not available, the application of these methods would yield invaluable information on how the heavy bromine substituents influence its excited-state dynamics and cationic structure.

Table 2: Spectroscopic Data for Related Fluorobenzonitriles from REMPI/MATI Studies

CompoundS₁ ← S₀ Transition Origin (cm⁻¹)Adiabatic Ionization Energy (cm⁻¹)Reference
2-Fluorobenzonitrile36,028 ± 278,650 ± 5 sxu.edu.cnnih.gov
3-Fluorobenzonitrile35,989 ± 278,873 ± 5 sxu.edu.cnnih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₇H₂Br₂FN), high-resolution mass spectrometry (HRMS) would confirm its exact mass. The molecular weight is approximately 278.89 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺ due to the presence of two bromine atoms, which have two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic M, M+2, and M+4 peak pattern with an approximate intensity ratio of 1:2:1.

The fragmentation in electron ionization (EI) mass spectrometry typically involves the loss of substituents or stable neutral molecules. While the specific mass spectrum for this compound is not available, the spectrum of the related compound 5-bromo-2-fluorobenzonitrile (B68940) provides a useful reference. nist.gov Common fragmentation pathways for halogenated benzonitriles include:

Loss of a bromine atom: [M - Br]⁺

Loss of the nitrile group: [M - CN]⁺

Loss of hydrogen cyanide: [M - HCN]⁺

Analysis of these fragment ions helps to piece together the molecular structure.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

IonDescriptionPredicted m/z (using ⁷⁹Br)
[C₇H₂Br₂FN]⁺Molecular Ion (M⁺)~277
[C₇H₂BrFN]⁺Loss of one Bromine atom~198
[C₆H₂Br₂F]⁺Loss of Nitrile group~251
[C₆HBr₂FN]⁻Loss of H (less common)~276

Note: The m/z values are approximate and will show a characteristic isotopic pattern due to the two bromine atoms.

Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

Spectroscopic methods are indispensable for real-time monitoring of chemical reactions and for conducting kinetic studies. Techniques like Fourier-transform infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis spectroscopy can be used to track the progress of reactions involving this compound.

For example, in a synthesis reaction producing this compound, FT-IR spectroscopy could be used to monitor the reaction progress by observing the appearance of the strong, sharp nitrile (C≡N) stretching band around 2230 cm⁻¹. Simultaneously, the disappearance of characteristic vibrational bands from the starting materials would indicate their consumption.

NMR spectroscopy offers another powerful tool for reaction monitoring. ¹H, ¹³C, and ¹⁹F NMR can provide quantitative data on the concentration of reactants, intermediates, and products over time. By taking spectra at regular intervals, the reaction kinetics can be determined, including the reaction rate and order. The distinct chemical shifts and coupling patterns of the aromatic protons and the fluorine atom provide a clear signature for the this compound molecule, allowing it to be easily distinguished from precursors and byproducts. While specific kinetic studies on this compound are not prominent in the literature, these standard spectroscopic approaches form the foundation for such investigations.

Crystallographic Analysis and Solid State Chemistry of 2,3 Dibromo 6 Fluorobenzonitrile

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single-crystal X-ray diffraction is an essential analytical technique that provides the precise three-dimensional arrangement of atoms within a crystalline solid. This method would be necessary to elucidate the exact molecular geometry and conformational preferences of 2,3-Dibromo-6-fluorobenzonitrile in the solid state.

Bond Lengths, Bond Angles, and Torsional Angles Analysis

A complete analysis of the covalent bonding within the this compound molecule would require the determination of all bond lengths (the distances between the nuclei of two bonded atoms), bond angles (the angles between adjacent bonds), and torsional angles (the angles between planes through two sets of three atoms). This data would reveal any distortions from idealized geometries caused by the steric and electronic effects of the bromine and fluorine substituents on the benzonitrile (B105546) core. However, without experimental data, a data table for these parameters cannot be generated.

Conformational Preferences and Molecular Geometry in the Solid State

The planarity of the benzene (B151609) ring and the orientation of the cyano, bromo, and fluoro substituents would be key features revealed by a crystallographic study. Analysis of the torsional angles involving the substituents would clarify the molecule's preferred conformation in the crystal lattice, highlighting any deviations from planarity that might arise from intramolecular steric strain between the adjacent bulky bromine atoms and the fluorine atom.

Intermolecular Interactions and Supramolecular Assembly

The arrangement of molecules in a crystal, known as the crystal packing, is directed by a variety of non-covalent intermolecular interactions. For a molecule like this compound, several types of interactions would be anticipated to play a crucial role in its supramolecular assembly.

Characterization of Halogen Bonding Interactions (C-Br···N, C-F···H-C, Br···N)

Halogen bonding is a significant directional interaction where a halogen atom acts as an electrophilic species. In the case of this compound, the bromine atoms are expected to be potent halogen bond donors. Interactions such as C-Br···N, where the bromine interacts with the nitrogen atom of the nitrile group on an adjacent molecule, would be a primary motif in the crystal packing. Weaker interactions involving fluorine, such as C-F···H-C, and direct Br···N contacts would also be anticipated. A detailed characterization of these interactions, including their distances and angles, is not possible without the crystal structure.

Crystal Engineering Principles Applied to Halogenated Benzonitriles

A key concept in understanding crystal structures is the "supramolecular synthon," which is a robust and recurring intermolecular interaction motif. rsc.orgnih.gov In halogenated benzonitriles, several key synthons can be anticipated to play a significant role in the crystal lattice. The nitrile group, with its lone pair of electrons, is a good hydrogen and halogen bond acceptor. Halogen atoms, particularly bromine and iodine, can act as halogen bond donors.

The formation and stability of these interactions are influenced by the electronic nature of the substituents on the benzene ring. Electron-withdrawing groups, such as the nitrile and fluorine atoms in this compound, can enhance the halogen bonding capability of the bromine atoms.

To illustrate these principles, we can examine the crystal structure of a related compound, 2,6-dichlorobenzonitrile (B3417380). nih.govnih.gov Although it features chlorine instead of bromine and lacks the fluorine and additional bromine substituent of the target molecule, its crystal structure provides valuable insights into the packing of halogenated benzonitriles.

Interactive Data Table: Crystallographic Data for 2,6-Dichlorobenzonitrile nih.gov

ParameterValue
Formula C₇H₃Cl₂N
Space Group C 1 2/m 1
a (Å) 18.0525
b (Å) 20.7374
c (Å) 3.8334
α (°) 90.00
β (°) 101.1430
γ (°) 90.00
Z 8

This table is based on the crystallographic data for 2,6-dichlorobenzonitrile and serves as an illustrative example.

The packing in 2,6-dichlorobenzonitrile is influenced by a network of weak C-H···N and C-H···Cl hydrogen bonds, as well as halogen-halogen interactions. These interactions collectively guide the molecules into a stable, repeating three-dimensional array.

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical and chemical properties. The study of polymorphism is of critical importance in the pharmaceutical and materials science industries. For halogenated benzonitriles, the potential for polymorphism arises from the possibility of different arrangements of the molecules in the crystal lattice, stabilized by a delicate balance of intermolecular forces.

While no specific studies on the polymorphism of this compound have been reported, the phenomenon is known to occur in other halogenated organic compounds. The subtle interplay of halogen bonds and π-π stacking interactions can lead to the formation of different polymorphic forms. nih.gov

Co-crystallization is a technique used to design new solid forms of a substance by combining it with another molecule (a "coformer") in a stoichiometric ratio within a crystal lattice. nih.gov This approach is widely used to modify the physicochemical properties of active pharmaceutical ingredients. nih.gov

In the context of halogenated benzonitriles, co-crystallization can be driven by the formation of strong and directional halogen bonds between the halogen atoms on the benzonitrile and a halogen bond acceptor on the coformer. The nitrile group can also participate in hydrogen bonding with suitable coformers.

Although no co-crystallization studies have been specifically performed on this compound, the principles of co-crystal design suggest that it would be a viable candidate for forming co-crystals with a variety of coformers. The selection of an appropriate coformer would depend on its ability to form robust supramolecular synthons with the target molecule.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost, making it a suitable tool for studying the electronic structure and reactivity of organic molecules. For a molecule like 2,3-Dibromo-6-fluorobenzonitrile, DFT calculations, often using functionals like B3LYP, can provide significant insights.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable conformation. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. Based on studies of similar molecules like 2-fluorobenzonitrile (B118710) and 3-fluorobenzonitrile (B1294923), it is expected that the benzonitrile (B105546) core would be largely planar. sxu.edu.cn The presence of bulky bromine atoms and a fluorine atom would influence the local geometry around the benzene (B151609) ring.

Below is a hypothetical table of selected optimized geometric parameters for this compound, as would be predicted from a DFT calculation.

ParameterPredicted Value
C-C (aromatic) bond lengths~1.39 - 1.41 Å
C-Br bond lengths~1.88 - 1.92 Å
C-F bond length~1.34 - 1.36 Å
C-CN bond length~1.44 - 1.46 Å
C≡N bond length~1.15 - 1.17 Å
C-C-C bond angles~118 - 122°

These predicted values are based on typical bond lengths and angles observed in related halogenated aromatic compounds. The energetics of the molecule, including its total electronic energy and heat of formation, can also be computed, providing data on its thermodynamic stability.

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. Theoretical vibrational spectra (Infrared and Raman) can be simulated and are invaluable for interpreting experimental spectra. For instance, studies on 3-chloro-4-fluoro benzonitrile have shown good agreement between experimental and scaled theoretical wavenumbers. researchgate.net

A theoretical study of this compound would predict characteristic vibrational modes. A hypothetical table of some key predicted vibrational frequencies is presented below.

Vibrational ModePredicted Frequency Range (cm⁻¹)
C≡N stretch2230 - 2250
Aromatic C-H stretch3050 - 3100
Aromatic C-C stretch1400 - 1600
C-F stretch1150 - 1250
C-Br stretch550 - 650

These predictions are based on known frequency ranges for these functional groups in other aromatic compounds. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For halogenated benzonitriles, the HOMO and LUMO are typically π and π* orbitals of the aromatic system, respectively. acs.org

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule. In this compound, the electronegative nitrogen, fluorine, and bromine atoms would lead to a non-uniform distribution of electron density, with negative potential localized around these atoms and positive potential on the hydrogen atoms of the aromatic ring. This information is key to predicting how the molecule will interact with other reagents.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights into the transition states and intermediates that are often fleeting and difficult to observe experimentally.

For a given reaction of this compound, such as a nucleophilic aromatic substitution, computational methods can be used to locate the transition state structure. The transition state is a first-order saddle point on the potential energy surface, and its geometry and energy are critical for determining the reaction's activation energy. For example, in the reaction of a dibromo compound with copper cyanide, DFT calculations have been used to identify the transition state structures and calculate the activation energies. researchgate.net A similar approach could be applied to reactions involving this compound.

The reaction coordinate, which represents the lowest energy path from reactants to products via the transition state, can be determined using methods like Intrinsic Reaction Coordinate (IRC) calculations. This provides a detailed picture of the geometric changes that occur throughout the reaction.

When a molecule has multiple reactive sites, predicting the selectivity of a reaction is a significant challenge. Computational modeling can be used to predict regioselectivity and stereoselectivity by comparing the activation energies of the different possible reaction pathways. For this compound, which has two different bromine substituents, a nucleophilic substitution reaction could potentially occur at either the C2 or C3 position. By calculating the activation barriers for substitution at each position, it would be possible to predict which product is more likely to form. The relative energies of the transition states for each pathway would determine the product distribution.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens to examine the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility and the nature of their interactions with other molecules. While specific, in-depth molecular dynamics studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of such analyses can be applied to understand its likely behavior.

A theoretical MD simulation of this compound would involve placing the molecule in a simulation box, often with a chosen solvent, and solving Newton's equations of motion for the system. This would allow for the exploration of the potential energy surface and the identification of stable conformers. The rotation around the C-CN bond and any slight puckering of the benzene ring, influenced by the bulky bromine and electronegative fluorine substituents, would be of primary interest.

The primary intermolecular interactions expected for this compound would include:

Halogen Bonding: The bromine atoms in the molecule can act as halogen bond donors, interacting with electron-rich atoms.

Dipole-Dipole Interactions: The presence of the polar cyano group and the C-F and C-Br bonds results in a significant molecular dipole moment, leading to dipole-dipole interactions.

π-π Stacking: The aromatic ring can participate in π-π stacking interactions with other aromatic systems.

A hypothetical analysis of these interactions using MD simulations could involve calculating the radial distribution functions between different atoms to understand the solvation structure and potential for aggregation.

Development of Predictive Models for Chemical Reactivity and Synthetic Design

Predictive models, often based on quantum chemical calculations, are crucial for forecasting the chemical reactivity of a molecule and for designing efficient synthetic routes. For this compound, these models can help identify the most likely sites for nucleophilic or electrophilic attack and predict the outcomes of various chemical transformations.

Frontier Molecular Orbital (FMO) Theory is a key component of these predictive models. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can predict the reactivity of the molecule.

HOMO: The location of the HOMO would indicate the most probable sites for electrophilic attack.

LUMO: The location of the LUMO would suggest the most probable sites for nucleophilic attack.

Electrostatic Potential (ESP) Maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, an ESP map would likely show negative potential (red) around the nitrogen atom of the cyano group and the fluorine atom, indicating their nucleophilic character. Positive potential (blue) might be expected around the hydrogen atoms and potentially on the bromine atoms (the σ-hole), making them susceptible to nucleophilic attack.

In the context of synthetic design, computational models can be used to:

Evaluate Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, the most favorable reaction pathway can be determined.

Predict Regioselectivity: In reactions where multiple products are possible, computational models can predict which isomer is most likely to form. For instance, in a nucleophilic aromatic substitution reaction, models could predict whether the fluorine or one of the bromine atoms is more readily displaced.

While specific predictive models for this compound are not widely published, the application of these standard computational techniques provides a robust framework for understanding and predicting its chemical behavior.

Coordination Chemistry and Organometallic Applications

2,3-Dibromo-6-fluorobenzonitrile as a Ligand in Metal Complexes

The coordination of this compound to a metal center can occur through several potential donor atoms, leading to a variety of possible bonding modes and subsequent reactivity.

The primary and most common mode of coordination for benzonitrile (B105546) derivatives is through the lone pair of electrons on the nitrile nitrogen atom. In this η¹-N coordination mode, the nitrile acts as a σ-donor. The strength of this coordination is influenced by the electronic properties of the substituents on the aromatic ring. The presence of three electron-withdrawing groups (one fluorine and two bromines) in this compound is expected to decrease the basicity of the nitrile nitrogen, potentially leading to weaker coordination compared to unsubstituted benzonitrile. However, this can be advantageous in catalysis where facile ligand dissociation is often a key step.

While less common, halogen atoms can also participate in coordination to a metal center, acting as Lewis bases. This interaction is generally weaker than that of the nitrile nitrogen. In the case of this compound, the bromine atoms, being larger and more polarizable than fluorine, are more likely to engage in such interactions, potentially leading to bridging modes between two metal centers.

Furthermore, the aromatic ring itself can coordinate to a metal center in an η²-fashion, where a C=C double bond of the ring interacts with the metal. This mode of coordination is often a precursor to oxidative addition reactions involving the C-X or C-CN bonds. rsc.orgacs.org

The synthesis of metal complexes containing this compound as a ligand would typically involve the reaction of a suitable metal precursor with the benzonitrile derivative in an appropriate solvent. The choice of metal precursor (e.g., metal halides, carbonyls, or organometallic fragments) and reaction conditions would determine the final structure of the complex.

Complex Type Typical Metal Center Expected ν(C≡N) Shift (cm⁻¹) Potential Structural Features
η¹-Nitrile ComplexLate transition metals (e.g., Pd, Pt, Ni)+10 to +50Linear or bent M-N-C linkage
Halogen-Bridged DimerEarly or late transition metalsMinimal shiftM-Br-M bridge
η²-Arene ComplexElectron-rich metal fragmentsMinimal shiftSide-on coordination of the aromatic ring

Reactivity of Coordinated Halogenated Benzonitriles

The coordination of this compound to a metal center can activate the otherwise inert C-F, C-Br, and C-CN bonds, opening up a range of transformative reactions.

The activation of carbon-halogen bonds by transition metal complexes is a fundamental process in organometallic chemistry. In the context of this compound, the relative reactivity of the C-F and C-Br bonds is a key consideration. Generally, C-Br bonds are weaker and more readily cleaved by metal centers than C-F bonds. Therefore, oxidative addition of a low-valent metal center into one of the C-Br bonds is a highly probable reaction pathway. This would lead to the formation of an arylmetal complex, a versatile intermediate for further functionalization through cross-coupling reactions.

The ortho-fluorine substituent can also play a significant role in directing and facilitating C-H bond activation at the adjacent position (C6-H). This "ortho-fluoro effect" has been observed in various systems and can lead to selective C-H functionalization. utexas.edu

The strong and typically unreactive carbon-nitrogen triple bond of the nitrile group can be activated upon coordination to a metal center. This activation can manifest in several ways, including nucleophilic attack at the nitrile carbon or complete cleavage of the C≡N bond. Studies on related fluorinated benzonitriles have shown that nickel(0) complexes can mediate the oxidative addition of the C-CN bond, leading to the formation of a metal-aryl and a metal-cyanide fragment. rsc.orgacs.org The stability of the resulting products is influenced by the nature and position of the substituents on the aromatic ring. utexas.edu The presence of multiple electron-withdrawing groups in this compound would likely influence the thermodynamics and kinetics of such a process.

Reaction Type Metal Catalyst/Reagent Potential Product(s)
C-Br Bond ActivationPd(0), Ni(0)Arylpalladium(II) or Arylnickel(II) complexes
C-F Bond ActivationElectron-rich, low-valent metalsArylmetal fluorides
C-CN Bond ActivationNi(0)Arylnickel(II) cyanide complexes
C-H ActivationRh(I), Ir(I)Cyclometalated complexes

Cyclometallation Reactions Involving Fluorinated Aromatics

Cyclometallation is an intramolecular C-H activation process that results in the formation of a stable metallacycle. Fluorinated aromatic compounds are excellent substrates for cyclometallation due to the ability of the fluorine substituents to direct the C-H activation and stabilize the resulting metal-carbon bond.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of polysubstituted aromatic compounds like 2,3-Dibromo-6-fluorobenzonitrile presents a considerable challenge, demanding high regioselectivity and yield. While established methods for producing related compounds exist, future research is geared towards developing more efficient and environmentally benign pathways.

Traditional synthetic routes to halogenated benzonitriles often involve multi-step processes, such as the Sandmeyer reaction, which converts an amino group into a halide via a diazonium salt. chemicalbook.com For instance, the synthesis of 2-bromo-6-fluorobenzonitrile (B1362393) can be achieved by treating 2-amino-6-fluorobenzonitrile (B142694) with hydrobromic acid and sodium nitrite (B80452), followed by reaction with copper(I) bromide. chemicalbook.com Another powerful technique is the halodeboronation of aryl boronic acids. A scalable synthesis for 2-bromo-3-fluorobenzonitrile (B1333834) was developed using this method, where 2-cyano-6-fluorophenylboronic acid is treated with a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). acs.orgnih.gov

Future research will likely focus on adapting and refining these methods for the specific synthesis of this compound. A plausible strategy could involve the directed ortho-lithiation of a pre-existing fluorobenzonitrile, followed by sequential bromination. However, the emphasis is shifting towards sustainable approaches. This includes the use of catalytic systems that minimize waste, avoid stoichiometric heavy metal reagents, and operate under milder conditions. The development of direct C-H activation and halogenation techniques, catalyzed by transition metals or even photoredox catalysis, represents a promising frontier for the sustainable synthesis of this and other polyhalogenated aromatics. uvsq.fr

Table 1: Synthetic Methodologies for Related Halogenated Benzonitriles

Method Starting Material Example Reagents Product Example Reference
Sandmeyer Reaction 2-Amino-6-fluorobenzonitrile HBr, NaNO₂, CuBr 2-Bromo-6-fluorobenzonitrile chemicalbook.com
Halodeboronation 2-Cyano-6-fluorophenylboronic acid DBDMH, NaOMe (cat.) 2-Bromo-3-fluorobenzonitrile acs.orgnih.gov

Exploration of Advanced Materials Applications (excluding specific material properties beyond their chemical composition)

The chemical structure of this compound makes it a highly versatile building block for advanced materials. The presence of multiple, distinct functional groups on a rigid aromatic scaffold allows for its incorporation into a wide range of larger, functional molecules.

The two bromine atoms are particularly significant as they provide reactive handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. ossila.com This allows for the precise and controlled formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures. For example, benzonitrile (B105546) derivatives are used to create carbazole-based host materials for organic light-emitting diodes (OLEDs) and to synthesize dyes with persistent room-temperature phosphorescence. ossila.comrsc.org The 2,3-dibromo substitution pattern could be exploited to generate angular or fused-ring systems, which are desirable motifs in materials for organic electronics.

The nitrile group (-C≡N) is a valuable functional group that can be chemically transformed into amines, amides, or carboxylic acids, further expanding the synthetic possibilities. Additionally, the fluorine atom can fine-tune the electronic properties (e.g., HOMO/LUMO energy levels) of any resulting material due to its high electronegativity. This modulation is crucial in the design of organic semiconductors and other functional materials. Therefore, the primary application of this compound in materials science is as a precursor or key intermediate, where its unique combination of reactive sites is leveraged to build complex, high-performance organic molecules.

Integration with Machine Learning and AI for Reaction Discovery and Optimization

Perform Retrosynthesis: Break down the target molecule into simpler, commercially available precursors.

Predict Reactions: Evaluate the feasibility of potential reaction steps by cross-referencing literature databases and using predictive models trained on vast datasets of known reactions. nih.gov

Optimize Conditions: Suggest optimal reaction conditions (catalysts, solvents, temperature) to maximize yield and minimize byproducts. Machine learning models can be trained to map the complex relationships between reaction inputs and outcomes, enabling the prediction of high-yielding conditions even for untested substrates. acs.org

This data-driven approach can accelerate the discovery of novel and more efficient synthetic pathways. nih.gov By analyzing patterns in reaction data, ML algorithms can identify non-intuitive catalyst or reagent combinations, potentially leading to the development of more sustainable and cost-effective methods for producing specialty chemicals like this compound.

Design of Next-Generation Molecular Probes and Tools (excluding biological testing)

Molecular probes are essential tools in chemistry for detecting and quantifying specific analytes or monitoring chemical environments. The design of these probes is a sophisticated process of molecular engineering, and scaffolds like this compound offer a robust starting point.

The design process for a molecular probe based on this compound would involve several strategic considerations:

Core Scaffold: The fluorinated benzonitrile ring provides a rigid and chemically stable core. The electronic properties of this core can be predictably tuned by the halogens.

Functionalization: The bromine atoms can be replaced via cross-coupling reactions to attach signaling units (e.g., fluorophores) or recognition moieties (e.g., groups that bind to a specific ion or molecule). nih.govresearchgate.net

Nitrile Group as a Handle: The nitrile group itself can act as a hydrogen bond acceptor or can be converted into other functional groups to facilitate binding or solubility. mdpi.com

For example, a chemist could design a probe by replacing one of the bromine atoms with a fluorophore and the other with a receptor designed to bind a specific metal cation. The binding event would induce a change in the fluorophore's emission, allowing for detection. The key is the rational, modular design enabled by the versatile reactivity of the starting scaffold. Theoretical and computational methods can be used to model the probe's interactions and predict its signaling response before synthesis is even attempted. mdpi.com

Fundamental Studies on Halogen Effects in Aromatic Systems

The this compound molecule is an excellent platform for fundamental studies into the nature of halogen bonding and other non-covalent interactions in aromatic systems. Halogen bonding is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. whiterose.ac.ukwhiterose.ac.uk

The presence of three halogen atoms (two bromine, one fluorine) and a nitrile group on a single aromatic ring creates a complex electronic landscape:

Competing Interactions: The bromine atoms are potential halogen bond donors, while the nitrile nitrogen and the π-system of the aromatic ring can act as halogen bond acceptors. rsc.orgnih.gov Studying the crystal packing of this molecule would provide invaluable experimental data on how these competing interactions resolve in the solid state.

Tuning Halogen Bonds: The electron-withdrawing fluorine and nitrile groups are expected to enhance the positive character of the σ-holes on the adjacent bromine atoms, making them stronger halogen bond donors compared to those on a non-activated ring.

Understanding these fundamental effects is not merely academic; it is critical for the rational design of functional materials, such as liquid crystals and cocrystals, where precise control over intermolecular organization is paramount. whiterose.ac.uk

Q & A

Q. What are the established synthetic routes for 2,3-Dibromo-6-fluorobenzonitrile, and how can reaction conditions be optimized for regioselectivity?

Methodological Answer: The synthesis typically involves bromination of fluorobenzonitrile precursors. For example:

  • Step 1: Start with 6-fluorobenzonitrile derivatives.
  • Step 2: Use bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acid catalysts (e.g., FeBr₃) to introduce bromine atoms at positions 2 and 3.
  • Optimization: Control temperature (0–25°C) and solvent polarity (e.g., dichloromethane or acetic acid) to favor dibromination over side reactions. Monitor regioselectivity via in situ NMR or HPLC .

Q. How can the purity of this compound be accurately determined using spectroscopic methods?

Methodological Answer:

  • ¹H/¹³C/¹⁹F NMR: Identify substituent positions via coupling patterns (e.g., JF-F and JBr-C splitting). For example, the nitrile group (C≡N) appears as a singlet near 115–120 ppm in ¹³C NMR .
  • Mass Spectrometry (MS): Confirm molecular weight (MW = 280.90 g/mol) via ESI-MS or GC-MS. Look for fragments like [M-Br]⁺ .
  • HPLC: Use a C18 column with acetonitrile/water (70:30) to detect impurities (<1% area).

Advanced Research Questions

Q. What computational methods are recommended to predict the reactivity and regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, bromine atoms at positions 2 and 3 may deactivate the ring, directing further substitution to position 4 .
  • Molecular Electrostatic Potential (MEP) Maps: Visualize electron-deficient regions influenced by electron-withdrawing groups (-Br, -F, -CN) .
  • Validation: Cross-check predictions with experimental results (e.g., nitration or Suzuki coupling outcomes) .

Q. How can contradictory crystallographic data be resolved when determining the structure of this compound derivatives?

Methodological Answer:

  • SHELX Refinement: Use SHELXL for small-molecule refinement. Apply twin-law corrections if twinning is observed (common in halogenated aromatics) .
  • Cross-Validation: Compare bond lengths/angles with analogous structures (e.g., 4-Bromo-2,6-difluorobenzonitrile: C-Br = 1.89 Å, C-F = 1.34 Å) .
  • Supplementary Data: Pair X-ray results with solid-state NMR (¹⁹F SSNMR) to resolve ambiguities in fluorine positioning .

Q. What are the challenges in analyzing competing reaction pathways (e.g., hydrolysis vs. nucleophilic substitution) for this compound?

Methodological Answer:

  • Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to monitor intermediates. For example, hydrolysis in aqueous NaOH may form 2,3-dibromo-6-fluorobenzoic acid, competing with SNAr reactions .
  • Isolation of Byproducts: Employ LC-MS to identify side products (e.g., elimination products from dehydrohalogenation).
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution, while protic solvents (H₂O) accelerate hydrolysis .

Q. How can researchers mitigate hazards associated with handling this compound in laboratory settings?

Methodological Answer:

  • Safety Protocols: Use fume hoods, nitrile gloves, and explosion-proof equipment (due to bromine release risks).
  • Waste Management: Neutralize brominated byproducts with NaHCO₃ before disposal .
  • Emergency Procedures: Refer to SDS guidelines for eye/skin exposure (immediate rinsing with water for 15+ minutes) .

Q. What strategies improve the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Stepwise Bromination: Introduce bromine sequentially (e.g., brominate position 6 first, then positions 2/3) to avoid overhalogenation.
  • Protecting Groups: Temporarily protect the nitrile group (-CN) with trimethylsilyl (TMS) to prevent side reactions .
  • Workflow Example:
    • Step 1: Fluorobenzonitrile → 6-fluoro-2-bromobenzonitrile (NBS, 0°C).
    • Step 2: 6-fluoro-2-bromobenzonitrile → this compound (Br₂, FeBr₃, 25°C) .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Steric Effects: Bromine atoms at positions 2 and 3 hinder access to the nitrile group, reducing reactivity in Pd-catalyzed cyanation.
  • Electronic Effects: Electron-withdrawing groups (-Br, -F) activate the ring for nucleophilic aromatic substitution (e.g., with amines or thiols).
  • Case Study: Suzuki-Miyaura coupling requires bulky ligands (e.g., SPhos) to overcome steric hindrance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.